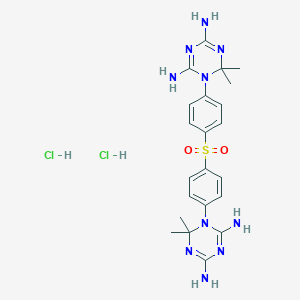
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione, also known as 2,5-dimercapto-1,3,4-thiadiazole, is a bismuth-containing compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for medicinal and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione can be synthesized through the reaction of bismuth salts with 2,5-dimercapto-1,3,4-thiadiazole. The typical reaction involves dissolving bismuth nitrate in an acidic solution, followed by the addition of 2,5-dimercapto-1,3,4-thiadiazole under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Análisis De Reacciones Químicas
Types of Reactions: 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: this compound can participate in substitution reactions where the thiadiazole ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products:
Oxidation: Bismuth oxides and other oxidized derivatives.
Reduction: Reduced bismuth species.
Substitution: Modified thiadiazole compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of bismuth.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential in treating gastrointestinal disorders and as an antimicrobial agent.
Industry: Utilized in the production of bismuth-based catalysts and materials for electronic applications.
Mecanismo De Acción
The mechanism by which 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione exerts its effects involves its interaction with biological molecules and metal ions. It can form strong complexes with metal ions, which can disrupt the normal function of enzymes and other proteins. This property is particularly useful in its antimicrobial action, where it inhibits the growth of bacteria by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Bismuth Subsalicylate: Commonly used in medicine for treating gastrointestinal disorders.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Sulfide: Employed in electronic materials and thermoelectric devices.
Uniqueness of 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione: this compound is unique due to its dual thiol groups, which allow it to form strong chelates with metal ions
Propiedades
Número CAS |
15546-36-8 |
|---|---|
Fórmula molecular |
C12H8N2S3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,15) |
Clave InChI |
AOHTUMRTZVXQOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)




![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)



